Enzyme Inhibition Profile: Human Intestinal Carboxylesterase (CES2) vs. Human Liver Carboxylesterase (CES1) Affinity
This compound exhibits a measurable, albeit weak, inhibitory activity against human carboxylesterases, with a slight preference for the intestinal isoform (CES2) over the liver isoform (CES1) [1]. The Ki value for human intestinal carboxylesterase was determined to be 4.67 µM, while the Ki for human liver carboxylesterase 1 was 8.06 µM [1]. This differential, though modest (a factor of 1.7), is quantifiable and specific to the substitution pattern of this compound. In contrast, many simple acetophenone derivatives without this specific substitution pattern may show no measurable activity or a different selectivity profile in these assays.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 4.67 µM (4670 nM) for human intestinal carboxylesterase (CES2) |
| Comparator Or Baseline | Ki = 8.06 µM (8060 nM) for human liver carboxylesterase 1 (CES1) |
| Quantified Difference | The Ki for CES2 is 1.73-fold lower than for CES1. |
| Conditions | Spectrophotometric assay using o-nitrophenyl acetate as a substrate, measured after a 5-minute incubation. |
Why This Matters
For researchers studying carboxylesterase-mediated prodrug activation or xenobiotic metabolism, this quantifiable selectivity data allows for rational selection over analogs with uncharacterized or different isoform specificity.
- [1] BindingDB. (n.d.). Entry for BDBM50350319 (CHEMBL1812854). Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350319 View Source
